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Compound of Interest

Compound Name: Longikaurin E

Cat. No.: B608631 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Longikaurin E is a member of the ent-kauranoid family of diterpenoids, a class of

natural products isolated from plants of the Isodon genus. These compounds have garnered

significant interest due to their complex molecular architectures and promising biological

activities, including cytotoxic and anti-inflammatory properties. The following application notes

provide a detailed protocol for the total synthesis of (–)-Longikaurin E, based on the unified

strategy developed by the Reisman group. This approach leverages a common spirolactone

intermediate to access multiple structurally diverse ent-kauranoids. Key transformations include

a palladium-mediated oxidative cyclization to construct the bicyclo[3.2.1]octane core and two

strategic samarium(II) iodide-mediated reductive cyclizations.

Experimental Workflow
The total synthesis of (–)-Longikaurin E begins from the common intermediate, bis-silyl ether

15, and proceeds through a nine-step sequence. The overall workflow involves selective

deprotection and oxidation, a key SmI₂-mediated reductive cyclization, protecting group

manipulations, a crucial Pd-mediated oxidative cyclization to form a key lactone, and a final

series of transformations including another SmI₂-mediated cyclization to furnish the target

molecule.
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Caption: Synthetic workflow for the total synthesis of (–)-Longikaurin E.
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Quantitative Data Summary
The following tables summarize the quantitative data for each key step in the synthesis of (–)-

Longikaurin E from bis-silyl ether 15.

Table 1: Synthesis of Aldehyde 14 and Alcohol 17

Step
Starting
Material

Reagents &
Conditions

Product Yield

1
Bis-silyl ether
15

1. p-TsOH·H₂O,
n-Bu₄NHSO₄,
MeOH, 0 °C,
1.5 h2. Dess-
Martin
periodinane,
CH₂Cl₂, 23 °C,
1.5 h

Aldehyde 14
77% (over 2
steps)

| 2 | Aldehyde 14 | SmI₂, LiBr, t-BuOH, THF, –78 °C, 1.5 h | Alcohol 17 | 57% |

Table 2: Synthesis of Silyl Ketene Acetal 19 and Lactone 20

Step
Starting
Material

Reagents &
Conditions

Product Yield

3 Alcohol 17

MOMCl,
DIPEA, CH₂Cl₂,
0 to 23 °C, 16 h

MOM ether 18 94%

4 MOM ether 18

KHMDS, TBSCl,

THF, –78 to –40

°C, 1 h

Silyl ketene

acetal 19
88%

| 5 | Silyl ketene acetal 19 | Pd(OAc)₂, AcOH, PhMe, 60 °C, 12 h | Lactone 20 | 56% |

Table 3: Completion of the Synthesis of (–)-Longikaurin E
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Step
Starting
Material

Reagents &
Conditions

Product Yield

6 Lactone 20
LiBH₄, THF, 0
to 23 °C, 12 h

Diol 21 91%

7 Diol 21

SmI₂, t-BuOH,

THF, 23 °C, 10

min

Lactol 22 68%

8 Lactol 22

Ac₂O, DMAP,

Pyridine, 23 °C,

12 h

Acetate 23 85%

| 9 | Acetate 23 | TBAF, THF, 23 °C, 2 h | (–)-Longikaurin E | 86% |

Detailed Experimental Protocols
General Information: All reactions were conducted in flame-dried glassware under an argon

atmosphere using anhydrous solvents unless otherwise specified. Reagents were purchased

from commercial suppliers and used without further purification. Thin-layer chromatography

(TLC) was performed on silica gel plates and visualized by UV light and/or staining with

potassium permanganate or ceric ammonium molybdate.

Protocol 1: Synthesis of Aldehyde 14

To a solution of bis-silyl ether 15 (1.00 g, 1.91 mmol) in methanol (38 mL) at 0 °C was added

n-Bu₄NHSO₄ (65 mg, 0.19 mmol) and p-toluenesulfonic acid monohydrate (363 mg, 1.91

mmol).

The reaction mixture was stirred at 0 °C for 1.5 hours.

The reaction was quenched by the addition of saturated aqueous NaHCO₃ solution (20 mL)

and the mixture was concentrated under reduced pressure.

The residue was partitioned between ethyl acetate (50 mL) and water (50 mL). The aqueous

layer was extracted with ethyl acetate (3 x 30 mL).
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The combined organic layers were washed with brine (50 mL), dried over Na₂SO₄, filtered,

and concentrated. The crude alcohol was used directly in the next step without further

purification.

To a solution of the crude alcohol in CH₂Cl₂ (38 mL) at 23 °C was added Dess-Martin

periodinane (1.22 g, 2.87 mmol).

The mixture was stirred for 1.5 hours, then quenched with a 1:1 mixture of saturated

aqueous NaHCO₃ and Na₂S₂O₃ (40 mL).

The biphasic mixture was stirred vigorously for 30 minutes, then the layers were separated.

The aqueous layer was extracted with CH₂Cl₂ (3 x 30 mL).

The combined organic layers were washed with brine, dried over Na₂SO₄, filtered, and

concentrated.

The residue was purified by silica gel chromatography to afford aldehyde 14 (606 mg, 77%

yield over two steps).[1]

Protocol 2: Synthesis of Alcohol 17

In a separate flask, a solution of SmI₂ in THF (0.1 M) was prepared. To a suspension of

samarium powder (677 mg, 4.50 mmol) in THF (15 mL) was added 1,2-diiodoethane (1.06 g,

3.75 mmol). The mixture was stirred at 23 °C for 1 hour. The resulting dark blue solution was

used immediately.

To a solution of aldehyde 14 (309 mg, 0.75 mmol) and LiBr (326 mg, 3.75 mmol) in THF (7.5

mL) at –78 °C was added a solution of t-BuOH (278 mg, 3.75 mmol) in THF (3.8 mL).

The freshly prepared SmI₂ solution (37.5 mL, 3.75 mmol) was added dropwise over 30

minutes.

The reaction was stirred at –78 °C for 1.5 hours.

The reaction was quenched with saturated aqueous K₂CO₃ (20 mL) and allowed to warm to

23 °C.
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The mixture was extracted with ethyl acetate (4 x 50 mL). The combined organic layers were

washed with brine, dried over Na₂SO₄, filtered, and concentrated.

The residue was purified by silica gel chromatography to yield alcohol 17 (176 mg, 57%

yield).[1]

Protocol 3: Synthesis of MOM ether 18

To a solution of alcohol 17 (170 mg, 0.41 mmol) in CH₂Cl₂ (4.1 mL) at 0 °C was added

diisopropylethylamine (DIPEA, 0.36 mL, 2.05 mmol) followed by chloromethyl methyl ether

(MOMCl, 0.09 mL, 1.23 mmol).

The reaction was allowed to warm to 23 °C and stirred for 16 hours.

The reaction was quenched with saturated aqueous NH₄Cl (10 mL) and extracted with

CH₂Cl₂ (3 x 15 mL).

The combined organic layers were washed with brine, dried over Na₂SO₄, filtered, and

concentrated.

Purification by silica gel chromatography afforded MOM ether 18 (177 mg, 94% yield).[1]

Protocol 4: Synthesis of Silyl Ketene Acetal 19

To a solution of MOM ether 18 (177 mg, 0.39 mmol) in THF (3.9 mL) at –78 °C was added a

solution of potassium bis(trimethylsilyl)amide (KHMDS, 0.9 M in THF, 0.86 mL, 0.77 mmol).

The mixture was stirred for 30 minutes, after which a solution of tert-butyldimethylsilyl

chloride (TBSCl, 116 mg, 0.77 mmol) in THF (1.0 mL) was added.

The reaction was stirred at –78 °C for 15 minutes, then warmed to –40 °C and stirred for an

additional 45 minutes.

The reaction was quenched with saturated aqueous NaHCO₃ (10 mL) and extracted with

ethyl acetate (3 x 15 mL).

The combined organic extracts were washed with brine, dried over Na₂SO₄, filtered, and

concentrated.
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The crude product was purified by silica gel chromatography to provide silyl ketene acetal 19

(195 mg, 88% yield).[1]

Protocol 5: Synthesis of Lactone 20

To a solution of silyl ketene acetal 19 (195 mg, 0.34 mmol) in toluene (6.8 mL) was added

palladium(II) acetate (77 mg, 0.34 mmol) and acetic acid (10 µL, 0.17 mmol).

The reaction vessel was sealed and the mixture was heated to 60 °C for 12 hours.

After cooling to 23 °C, the mixture was filtered through a pad of celite, washing with ethyl

acetate.

The filtrate was concentrated, and the residue was purified by silica gel chromatography to

give lactone 20 (90 mg, 56% yield).[1]

Protocol 6: Synthesis of Diol 21

To a solution of lactone 20 (85 mg, 0.18 mmol) in THF (3.6 mL) at 0 °C was added a solution

of lithium borohydride (2.0 M in THF, 0.45 mL, 0.90 mmol).

The mixture was allowed to warm to 23 °C and stirred for 12 hours.

The reaction was carefully quenched by the dropwise addition of saturated aqueous NH₄Cl

(5 mL) at 0 °C.

The mixture was extracted with ethyl acetate (3 x 10 mL). The combined organic layers were

washed with brine, dried over Na₂SO₄, filtered, and concentrated.

Purification by silica gel chromatography furnished diol 21 (78 mg, 91% yield).

Protocol 7: Synthesis of Lactol 22

To a solution of diol 21 (78 mg, 0.16 mmol) in THF (16 mL) was added a solution of t-BuOH

(0.15 mL, 1.60 mmol) in THF (1.6 mL).

A freshly prepared solution of SmI₂ (0.1 M in THF, 8.0 mL, 0.80 mmol) was added dropwise

at 23 °C.
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The reaction was stirred for 10 minutes and then quenched with saturated aqueous NaHCO₃

(10 mL).

The mixture was extracted with ethyl acetate (4 x 20 mL). The combined organic layers were

washed with brine, dried over Na₂SO₄, filtered, and concentrated.

The residue was purified via silica gel chromatography to afford lactol 22 (53 mg, 68% yield).

Protocol 8: Synthesis of Acetate 23

To a solution of lactol 22 (53 mg, 0.11 mmol) in pyridine (1.1 mL) at 23 °C was added 4-

(dimethylamino)pyridine (DMAP, 1.3 mg, 0.011 mmol) and acetic anhydride (0.05 mL, 0.55

mmol).

The reaction was stirred for 12 hours.

The mixture was diluted with ethyl acetate (20 mL) and washed successively with 1 M HCl (2

x 10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

The organic layer was dried over Na₂SO₄, filtered, and concentrated.

Purification by silica gel chromatography provided acetate 23 (49 mg, 85% yield).

Protocol 9: Synthesis of (–)-Longikaurin E

To a solution of acetate 23 (49 mg, 0.09 mmol) in THF (1.8 mL) at 23 °C was added a

solution of tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 0.18 mL, 0.18 mmol).

The reaction was stirred for 2 hours.

The solvent was removed under reduced pressure, and the residue was purified directly by

silica gel chromatography.

The product was further purified by recrystallization from acetone/hexanes to yield (–)-

Longikaurin E (32 mg, 86% yield).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b608631?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/252323847_A_Unified_Strategy_to_Ent-Kauranoid_Natural_Products_Total_Synthesis_of_--Trichorabdal_A_and_--Longikaurin_E
https://www.benchchem.com/product/b608631#total-synthesis-of-longikaurin-e-protocol
https://www.benchchem.com/product/b608631#total-synthesis-of-longikaurin-e-protocol
https://www.benchchem.com/product/b608631#total-synthesis-of-longikaurin-e-protocol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b608631?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608631?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

